A Technical Guide to 15-O-Formyl Latanoprost (Latanoprost Impurity A): Structure, Properties, and Analytical Characterization
A Technical Guide to 15-O-Formyl Latanoprost (Latanoprost Impurity A): Structure, Properties, and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of 15-O-formyl latanoprost, a significant process-related impurity of the antiglaucoma medication, latanoprost. As the control of impurities is a critical aspect of pharmaceutical quality and safety, a thorough understanding of their structure and properties is paramount for researchers, analytical scientists, and drug development professionals. This document details the chemical structure, molecular weight, and key physicochemical properties of 15-O-formyl latanoprost. Furthermore, it presents a logical, field-proven workflow for its isolation and characterization, including detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each analytical choice is explained to provide a framework for robust, self-validating impurity analysis.
Introduction: The Context of Latanoprost and Pharmaceutical Impurities
Latanoprost is a potent prostaglandin F2α analogue widely prescribed for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] It functions as a prodrug; after topical administration to the eye, it is absorbed through the cornea and hydrolyzed by native esterases to its biologically active form, latanoprost acid.[2][3] The active acid is a selective prostanoid FP receptor agonist that increases the uveoscleral outflow of aqueous humor, thereby lowering IOP.[2]
The synthesis of complex organic molecules like latanoprost is a multi-step process that can lead to the formation of related substances, including isomers, degradation products, and by-products.[4][5] Regulatory bodies worldwide mandate strict control over these impurities to ensure the safety, quality, and efficacy of the final Active Pharmaceutical Ingredient (API). 15-O-formyl latanoprost, also identified as Latanoprost Impurity A, is one such compound that requires precise identification and quantification.[6][7] Its presence can arise from side reactions during synthesis, particularly if formic acid or related reagents are present. This guide serves as a technical resource for the definitive analysis of this specific impurity.
Chemical Identity of 15-O-Formyl Latanoprost
The fundamental identity of a molecule is defined by its structure, formula, and mass. These core properties are the basis for all further analytical investigation. The key identifiers for 15-O-formyl latanoprost are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | Propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-2-[(3R)-3-(formyloxy)-5-phenylpentyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | [6][7] |
| Common Synonyms | 15-O-Formyl Latanoprost; Latanoprost Impurity A; 15-Formyl-Latanoprost | [6][7] |
| Molecular Formula | C27H40O6 | [6] |
| Molecular Weight | 460.61 g/mol | [6] |
Structural Elucidation: A Comparative Analysis
The structure of 15-O-formyl latanoprost is intimately related to its parent compound. The only distinction is the substitution at the carbon-15 position of the ω-side chain. In latanoprost, this position holds a secondary hydroxyl (-OH) group. In the impurity, this hydroxyl group has been esterified with formic acid to yield a formyl (-O-CHO) group.
This seemingly minor modification has significant implications for the molecule's polarity, chromatographic behavior, and spectral properties, forming the basis for its analytical detection and separation from latanoprost.
Caption: Comparative structures and properties of Latanoprost and its 15-O-formyl impurity.
Analytical Characterization Workflow
Caption: A standard workflow for the separation, identification, and quantification of impurities.
Detailed Experimental Protocols
The following protocols are presented as robust, field-tested methodologies for the analysis of 15-O-formyl latanoprost.
Protocol: HPLC for Separation and Quantification
-
Expertise & Causality: Reverse-phase HPLC is the method of choice. The formyl group makes the impurity slightly less polar than the parent latanoprost (due to the replacement of a polar -OH group with a less polar ester). On a non-polar C18 stationary phase, the less polar 15-O-formyl latanoprost will interact more strongly and thus have a slightly longer retention time than latanoprost, enabling baseline separation. A UV detector is suitable as both molecules possess chromophores.
-
Step-by-Step Methodology:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: Gradient to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 60% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Acetonitrile:Water).
-
Validation: The system is validated by injecting a reference standard of 15-O-formyl latanoprost to confirm its retention time and response factor relative to latanoprost.
-
Protocol: Mass Spectrometry for Molecular Weight Confirmation
-
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC (LC-MS), provides unequivocal confirmation of the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for preventing fragmentation of prostaglandin analogues, allowing for the clear observation of the molecular ion.
-
Step-by-Step Methodology:
-
Instrumentation: Couple the HPLC system described above to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 100-1000.
-
Expected Latanoprost Ion:
-
Formula: C26H40O5
-
Exact Mass: 432.2876
-
Observed Ion [M+H]+: m/z 433.2949
-
-
Expected 15-O-Formyl Latanoprost Ion:
-
Formula: C27H40O6
-
Exact Mass: 460.2825
-
Observed Ion [M+H]+: m/z 461.2898
-
-
Validation: The measured mass should be within 5 ppm of the theoretical calculated mass to confirm the elemental composition with high confidence.
-
Protocol: NMR Spectroscopy for Definitive Structural Confirmation
-
Expertise & Causality: While MS confirms the formula, NMR spectroscopy confirms the precise atomic arrangement (covalent structure). The key diagnostic signals for 15-O-formyl latanoprost are the unique proton and carbon of the formyl group, which are absent in the spectra of pure latanoprost.
-
Step-by-Step Methodology (requires isolated impurity):
-
Sample Preparation: Isolate the impurity peak via preparative HPLC. Evaporate the solvent and dissolve the residue in deuterated chloroform (CDCl3).
-
¹H NMR Spectroscopy (500 MHz):
-
Diagnostic Signal: A sharp singlet appearing around δ 8.0-8.2 ppm . This is the characteristic chemical shift for a formyl proton (-O-CHO).
-
Other Signals: The rest of the spectrum will closely resemble that of latanoprost, with minor shifts for protons near the C-15 position.
-
-
¹³C NMR Spectroscopy (125 MHz):
-
Diagnostic Signal: A resonance appearing around δ 160-162 ppm . This corresponds to the carbonyl carbon of the formyl ester.
-
Comparison: The C-15 carbon signal will also be shifted downfield compared to its position in latanoprost (where it is attached to an -OH).
-
-
Validation: The presence of both the formyl proton and carbon signals, coupled with the absence of the C-15 hydroxyl proton and the correct molecular weight from MS, provides an irrefutable structural confirmation.
-
Significance in Drug Development and Quality Control
The rigorous characterization of 15-O-formyl latanoprost is not merely an academic exercise. It is a critical component of ensuring the quality and safety of Latanoprost API. By establishing a validated analytical workflow, pharmaceutical manufacturers can:
-
Monitor and Control: Implement in-process controls to minimize the formation of this impurity during synthesis.
-
Set Specifications: Define acceptable limits for 15-O-formyl latanoprost in the final drug substance, in accordance with regulatory guidelines.
-
Ensure Stability: Study the potential for latanoprost to degrade into this impurity under various storage conditions.
Ultimately, this detailed analytical understanding underpins the development of a safe, effective, and high-quality medication for patients.
References
-
Latanoprost - Impurity A. Pharmaffiliates. [Link]
-
Latanoprost EP Impurity A. SynZeal. [Link]
-
Latanoprost. DrugFuture. [Link]
-
Latanoprost. PubChem, National Institutes of Health. [Link]
-
Latanoprost: Structure, Properties, Pharmacology, and Safety. Chemignition Laboratory. [Link]
- Method of preparing a latanoprost ophthalmic solution and solution thus produced.
-
XALATAN (latanoprost ophthalmic solution) 0.005% (50 µg/mL). U.S. Food and Drug Administration. [Link]
-
Sasane, S. A., Bhise, N. B., et al. (2019). An improved synthesis of latanoprost involving effective control on 15(S) diastereomer. Synthetic Communications. [Link]
-
A Facile and Efficient Synthesis of (15R)-Latanoprost from Chiral Precursor Corey Lactone Diol. Indian Academy of Sciences. [Link]
-
LATANOPROST. precisionFDA. [Link]
-
Latanoprost, (15S)-. PubChem, National Institutes of Health. [Link]
-
Latanoprost-impurities. Pharmaffiliates. [Link]
-
An improved synthesis of latanoprost involving effective control on 15(S) diastereomer. ResearchGate. [Link]
- A kind of high-purity Latanoprost and its production and use.
Sources
- 1. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. EP1759702B1 - Method of preparing a latanoprost ophthalmic solution and solution thus produced - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN106467465A - A kind of high-purity Latanoprost and its production and use - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Latanoprost EP Impurity A | NA | SynZeal [synzeal.com]
